Aluminum molybdenum oxide (Al2Mo3O12)

Vue d'ensemble

Description

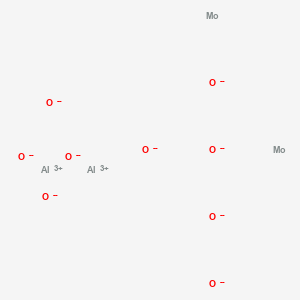

Aluminum molybdenum oxide (Al2Mo3O12) is a type of inorganic compound that has gained significant attention in recent years due to its potential scientific research applications. This compound is a type of layered double hydroxide (LDH) that is composed of positively charged aluminum and molybdenum ions, along with negatively charged oxygen ions. The unique properties of Al2Mo3O12 make it an attractive material for use in various scientific fields, including catalysis, materials science, and nanotechnology.

Applications De Recherche Scientifique

Ultracapacitor Electrodes : Aluminum molybdenum oxide has been explored for its potential in ultracapacitor electrodes. A study demonstrated the coating of molybdenum oxide on anodized aluminum plates for this purpose, highlighting its suitability in energy storage applications (Chaisen, Nhuapeng, & Thamjaree, 2018).

Intermetallic Compound Formation : Research on Al/Mo thin films showed compound formation at specific temperatures, which is critical for understanding the behavior of these materials in various applications, including electronics (Kitada & Shimizu, 1984).

Radioisotope Production : Aluminum is used to house molybdenum oxide targets for neutron or proton-produced technetium-99m radioisotopes, a key element in nuclear medicine. The interaction between aluminum and molybdenum oxide under these conditions is crucial for safe and effective isotope production (Kambali, Saptiama, & Suryanto, 2017).

High Voltage Rechargeable Batteries : Molybdenum oxide has been used as a cathode material for high voltage rechargeable aluminum ion batteries. This application leverages the electrochemical properties of the material for energy storage (Wei, Chen, Chen, & Yang, 2017).

Semiconductor Encapsulation : Aluminum oxide, a related compound, is used for encapsulating molybdenum disulfide in semiconductor applications, particularly in field-effect transistors. This research is vital for developing stable and efficient electronic devices (Piacentini et al., 2022).

Lubrication in Aerospace Field : Molybdenum disulfide coated aluminum alloys have seen interest in aerospace applications. Research has shown that porous anodic aluminum oxide can improve the lubrication performance of these materials (Jiawei et al., 2021).

Energetic Composite Combustion : Studies on aluminum particles passivated by an aluminum oxide shell, used in energetic blends with molybdenum trioxide, have shown enhanced reactivity, important for applications in composite combustion (McCollum, Pantoya, & Iacono, 2015).

Nuclear Medicine : Mesoporous aluminum oxides have been investigated for adsorbing molybdenum in 99Mo/99mTc generators used in nuclear medicine, showing significant potential for improved adsorption performance (Denkova et al., 2013).

Nanocomposite Synthesis : Aluminum and molybdenum oxide have been combined in ball milling processes to create Al2O3–Mo nanocomposites. This research is pivotal for developing advanced materials with unique properties (Heidarpour, Karimzadeh, & Enayati, 2009).

Reinforced Aluminium Matrix Composites : Aluminium matrix composites reinforced with molybdenum aluminide nanoparticles have been synthesized, showcasing potential in various engineering applications (Maiti & Chakraborty, 2008).

Hall-Effect Mobility Enhancement : Aluminum oxide's role in enhancing Hall-effect mobility in sputtered MoS2 films has been investigated, revealing significant potential for improving the performance of semiconductor devices (Hamada et al., 2020).

Mécanisme D'action

Target of Action

Aluminum molybdenum oxide (Al2Mo3O12) primarily targets the anode materials in aqueous aluminum batteries . The compound’s high theoretical capacity and suitable aluminum insertion/de-insertion potential make it a promising candidate for this role .

Mode of Action

The compound interacts with its targets through a process of intercalation and reduction . Variations in oxidation states allow manipulation of crystal structure, morphology, oxygen vacancies, and dopants to control and engineer electronic states .

Biochemical Pathways

The biosynthesis of molybdenum oxides involves a complex interaction of six proteins and includes iron and copper in an indispensable way . After synthesis, molybdenum oxides are distributed to the apoproteins of Mo-enzymes by Moco-carrier/binding proteins that also participate in Moco-insertion into the cognate apoproteins .

Pharmacokinetics

The compound is synthesized by precipitating aluminum salts with molybdic acid, followed by calcination or heating al2o3 and moo3 in a platinum crucible at 700°c .

Result of Action

The result of the compound’s action is the formation of intermediate phases of Al2(MoO4)3 and MoO2 when using mechanically activated MoO3 . These intermediate phases exhibit remarkable electrochemical stability and Al-ion storage properties in aqueous electrolytes .

Action Environment

The action of Aluminum molybdenum oxide (Al2Mo3O12) is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the compound’s reduction reactions proceed through the formation of intermediate phases at a temperature of 700°C . Additionally, the presence of CaO changes the intermediate phase to CaMoO4 .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

dialuminum;molybdenum;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.2Mo.9O/q2*+3;;;9*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVFHFFURJHNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Mo].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Mo2O9-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Aluminum molybdenum oxide (Al2Mo3O12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

15123-80-5 | |

| Record name | Aluminum molybdenum oxide (Al2Mo3O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015123805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum molybdenum oxide (Al2Mo3O12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecaaluminium trimolybdenum dodecaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)